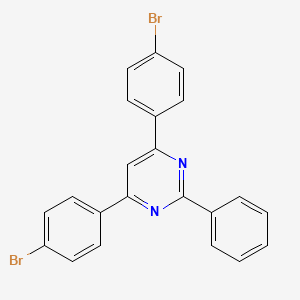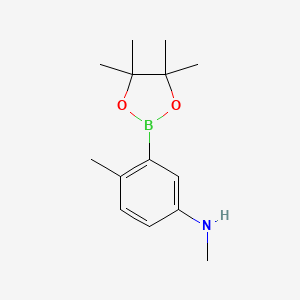![molecular formula C11H7ClN4 B13889079 3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62051-99-4](/img/structure/B13889079.png)
3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a 4-chlorophenyl group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the diazotization of 4-chloroaniline followed by a reaction with 2-aminoacetonitrile hydrochloride. The resulting intermediate is then subjected to cyclization under reflux conditions in ethanol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of microwave irradiation and mechanochemistry, can be employed to minimize waste and energy consumption .
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding triazolopyridine oxides.
Reduction: Formation of reduced triazolopyridine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives with various functional groups.
科学的研究の応用
3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound’s unique structure allows it to be used in the design of novel materials with specific electronic and optical properties.
Biological Research: The compound is used as a probe in biological studies to investigate the mechanisms of enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), leading to the suppression of cancer cell proliferation and angiogenesis .
類似化合物との比較
3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also contain a triazole ring fused to another heterocycle and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar fused ring structure and are studied for their potential as CDK inhibitors and anticancer agents.
1,2,3-Triazolo[4,5-b]pyrazines: These compounds are used in medicinal chemistry for their enzyme inhibition and receptor binding properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-chlorophenyl group, which can influence its biological activity and chemical reactivity.
特性
CAS番号 |
62051-99-4 |
|---|---|
分子式 |
C11H7ClN4 |
分子量 |
230.65 g/mol |
IUPAC名 |
3-(4-chlorophenyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C11H7ClN4/c12-8-3-5-9(6-4-8)16-11-10(14-15-16)2-1-7-13-11/h1-7H |
InChIキー |
PLEUDFSFUVGWEV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=C1)N(N=N2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13889009.png)





![5,6-Dimethyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13889055.png)





